3-(Cyclopropylsulfonyl)aniline
Description
3-(Cyclopropylsulfonyl)aniline (CID 83853062) is a sulfonamide-substituted aniline derivative with the molecular formula C₉H₁₁NO₂S. Its structure features a cyclopropylsulfonyl group (-SO₂-C₃H₅) attached to the meta position of an aniline ring, as indicated by its SMILES notation: C1CC1S(=O)(=O)C2=CC=CC(=C2)N . The cyclopropyl group introduces steric bulk and unique electronic properties due to its strained three-membered ring. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and heterocyclic scaffolds, as evidenced by its inclusion in patent applications for complex pharmacophores (e.g., imidazo-pyrrolo-pyrazine derivatives) .
Properties
IUPAC Name |
3-cyclopropylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPYCWFQVXRWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893602-57-8 | |
| Record name | 3-(cyclopropanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photoredox catalysis has also been explored for the sulfonylation of aniline derivatives, providing a mild and efficient route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aniline compounds.
Scientific Research Applications
Scientific Research Applications
3-(Cyclopropylsulfonyl)aniline has found applications across various scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities .
Biology
- Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties: Studies have explored its efficacy against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating potential as an anticancer agent .
Medicine
- Drug Development: Ongoing research aims to utilize this compound as a building block in drug synthesis, particularly in creating sulfonamide-based therapeutic agents . Its unique structural features allow for modifications that can enhance biological activity.
Industry
- Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, including polymers and dyes .
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Activity Study:
- Antimicrobial Efficacy:
- Drug Design Research:
Mechanism of Action
The mechanism by which 3-(Cyclopropylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Electronic Differences
The primary analogs of 3-(Cyclopropylsulfonyl)aniline are sulfonamide-substituted anilines with varying alkyl/aryl groups. A key comparison is with 3-(Methylsulfonyl)aniline (CAS 35216-39-8), which replaces the cyclopropyl group with a methyl (-CH₃) substituent.
Table 1: Structural and Basic Properties
| Property | This compound | 3-(Methylsulfonyl)aniline |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂S | C₇H₉NO₂S |
| Molecular Weight (g/mol) | 211.26 | 187.21 |
| Substituent | Cyclopropyl (-C₃H₅) | Methyl (-CH₃) |
| CAS Number | CID 83853062 | 35216-39-8 |
| Key Structural Feature | Strained cyclopropyl ring | Linear methyl group |
Key Observations :
Role in Drug Design
This compound is utilized in synthesizing kinase inhibitors, as seen in patent EP 2022/06, where it forms part of a piperidine-imidazo-pyrrolo-pyrazine scaffold . The cyclopropyl group may enhance metabolic stability and target selectivity compared to smaller substituents like methyl.
Analytical Characterization
Methyl-substituted analogs typically exhibit lower CCS values due to reduced molecular size .
Biological Activity
3-(Cyclopropylsulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a sulfonyl moiety linked to an aniline structure. This unique configuration may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related sulfonamide derivatives have shown inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes, particularly those involved in cancer and inflammatory pathways. For example, sulfonamide derivatives have been documented to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analyses. Modifications to the aniline structure or the sulfonyl group can significantly alter potency and selectivity against various biological targets.
Case Studies
Several case studies provide insights into the application of this compound and its analogs in drug design:
- EGF-R Kinase Inhibitors :
-
Sulfonamide Derivatives :
- A series of sulfonamide derivatives were tested for their ability to inhibit specific kinases involved in cancer progression. The results showed that subtle changes in the sulfonamide group could lead to substantial differences in inhibitory activity, suggesting a critical role for this moiety in drug efficacy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, although further research is necessary to elucidate specific pharmacokinetic parameters such as half-life and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
